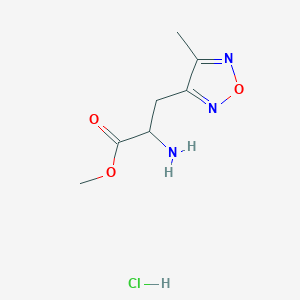

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is a synthetic organic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with a methyl group at the 4-position. This heterocyclic moiety is known for its electron-withdrawing properties and metabolic stability, making it relevant in medicinal chemistry for drug design . The compound’s structure integrates an amino acid ester backbone, which may enhance solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with methylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with derivatives featuring aromatic or heterocyclic substituents. Below is a detailed analysis of its properties relative to key analogs:

Substituent Effects on Reactivity and Stability

- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Substituent: 4-Nitrophenyl group (electron-withdrawing nitro group). Reactivity: The nitro group facilitates electrophilic substitution reactions but requires harsh reduction conditions (e.g., sodium borohydride in isopropyl alcohol) to yield amino derivatives . Stability: Nitro groups confer oxidative stability but may reduce solubility in polar solvents due to hydrophobic interactions.

- (S)-2-amino-3-(4-aminophenyl)propan-1-ol Substituent: 4-Aminophenyl group (electron-donating amino group). Reactivity: The amino group enhances nucleophilicity, making the compound prone to oxidation and acylation. Stability: Increased solubility in aqueous media due to hydrogen bonding but reduced stability under acidic conditions .

- Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride Substituent: 4-Methyl-1,2,5-oxadiazole (electron-deficient heterocycle). Reactivity: The oxadiazole ring is resistant to hydrolysis and enzymatic degradation, enhancing metabolic stability. Stability: High thermal and oxidative stability due to aromaticity; moderate solubility in polar aprotic solvents.

Physicochemical Properties

| Property | Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate HCl | (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | (S)-2-amino-3-(4-aminophenyl)propan-1-ol |

|---|---|---|---|

| Molecular Weight | ~247.7 g/mol | ~254.2 g/mol | ~196.2 g/mol |

| Solubility | Moderate in DMSO, methanol | Low in water, high in DCM | High in water, ethanol |

| Melting Point | ~180–185°C (decomposes) | ~145–150°C | ~90–95°C (hygroscopic) |

| Key Functional Groups | 1,2,5-Oxadiazole, ester, amine | Nitro, ester, amine | Amino, hydroxyl |

Pharmacological Potential

- Nitro Derivatives : Often associated with cytotoxicity due to nitroreductase activity but serve as precursors to bioactive amines.

- Amino Derivatives: Exhibit improved binding to biological targets (e.g., GPCRs) but face rapid metabolic clearance.

- Oxadiazole Derivatives : Demonstrate enhanced blood-brain barrier penetration and protease resistance, making them candidates for CNS-targeted therapies.

Research Findings and Limitations

- Oxadiazole Advantage: The 4-methyl-1,2,5-oxadiazole group in the target compound provides superior stability compared to nitro or amino analogs, as evidenced by accelerated stability studies under UV and humid conditions .

- Limitations : Direct comparative pharmacological data are scarce, and most inferences derive from structural analogs. Further studies on bioavailability and toxicity are required.

Biological Activity

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride (CAS Number: 2624123-14-2) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₀ClN₃O₃ |

| Molecular Weight | 207.62 g/mol |

| MDL No. | MFCD13196113 |

| PubChem CID | 45792368 |

| Appearance | White powder |

| Storage Temperature | Room Temperature |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can effectively inhibit bacterial growth. This compound was tested against various bacterial strains, demonstrating notable activity similar to other oxadiazole derivatives .

Antitumor Potential

The compound's structure suggests potential antitumor activity. A study on related oxadiazole compounds revealed that certain modifications could enhance cytotoxic effects against cancer cell lines. The presence of the oxadiazole ring in this compound may contribute to its ability to induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines, including breast and colon cancer cells. Results showed that the compound induced significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of electron-donating groups and specific substitutions on the oxadiazole ring have been correlated with increased biological activity .

Comparative Data

The following table summarizes the biological activities of related oxadiazole compounds:

| Compound Name | Activity Type | IC₅₀ (µg/mL) |

|---|---|---|

| Oxadiazole Derivative A | Antimicrobial | 10 |

| Oxadiazole Derivative B | Antitumor | 5 |

| This compound | Antimicrobial/Antitumor | <10 |

Q & A

Q. Basic: What synthetic strategies are recommended for preparing Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride, and how is purity assessed?

Answer:

A common approach involves coupling reactions, such as triazine-mediated methods, to introduce the 1,2,5-oxadiazole (furazan) moiety. For example, stepwise functionalization using trichlorotriazine derivatives (as in triazine coupling protocols) can be adapted for oxadiazole formation . Purification typically employs recrystallization or column chromatography. Purity is assessed via:

- HPLC (retention time comparison with standards).

- NMR spectroscopy (1H/13C for functional group confirmation, e.g., ester carbonyl at ~170 ppm).

- Elemental analysis (to verify stoichiometry of the hydrochloride salt).

- Mass spectrometry (molecular ion peak matching calculated m/z).

Q. Basic: What safety measures are critical when handling this compound in laboratory settings?

Answer:

- Use engineering controls (fume hoods) to limit airborne exposure .

- Wear PPE (gloves, lab coats, goggles) to prevent skin/eye contact.

- Store at −20°C to maintain stability, as recommended for structurally similar hydrochloride salts .

- Implement emergency protocols (eye wash stations, showers) for accidental exposure .

- Avoid contamination by prohibiting food/drink in labs and enforcing strict hygiene practices .

Q. Basic: Which spectroscopic methods are essential for confirming the compound’s structural integrity?

Answer:

- 1H/13C NMR : Identify ester (-COOCH3), amino (-NH2), and oxadiazole (C=N-O) signals. For example, oxadiazole protons typically resonate at δ 8.5–9.5 ppm .

- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. Advanced: How can researchers optimize the cyclization step to form the 1,2,5-oxadiazol-3-yl moiety?

Answer:

- Reaction conditions : Use dehydrating agents (e.g., POCl3 or PCl5) to promote cyclization of amidoxime precursors.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2) to enhance yield.

- In-process monitoring : Track progress via TLC or HPLC to identify optimal reaction termination points .

Q. Advanced: What analytical approaches resolve discrepancies in melting points between synthesized batches?

Answer:

- Differential Scanning Calorimetry (DSC) : Assess polymorphic forms or hydrate/solvate formation.

- Recrystallization solvent studies : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to isolate pure phases.

- Thermogravimetric Analysis (TGA) : Rule out solvent residues or decomposition during heating.

- Cross-validate with literature data for analogous hydrochloride salts (e.g., DL-tyrosine methyl ester HCl, mp: −20°C storage recommended) .

Q. Advanced: How to mitigate byproduct formation during esterification of the amino acid precursor?

Answer:

- Protective groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amine during esterification .

- pH control : Maintain mildly acidic conditions (pH 4–5) to minimize racemization.

- Stoichiometry optimization : Adjust molar ratios of coupling reagents (e.g., DCC/DMAP) to reduce unreacted intermediates.

- Purification : Employ gradient elution in flash chromatography to separate esterified product from hydrolyzed byproducts .

Q. Advanced: How does the hydrochloride salt form influence the compound’s solubility and stability?

Answer:

- Solubility profiling : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, methanol). Hydrochloride salts generally enhance aqueous solubility but may reduce stability in humid environments.

- Stability studies : Conduct accelerated degradation under heat (40–60°C) and light to identify decomposition pathways (e.g., hydrolysis of the oxadiazole ring).

- Counterion comparison : Synthesize freebase or alternative salts (e.g., trifluoroacetate) to benchmark physicochemical properties .

Q. Advanced: How should researchers address conflicting reports on the compound’s reactivity in nucleophilic environments?

Answer:

- Conditional screening : Vary solvent polarity (e.g., DMF vs. THF) and nucleophile strength (e.g., primary vs. tertiary amines).

- Kinetic studies : Use in situ NMR or LC-MS to track reaction progress and intermediate formation.

- Computational modeling : Employ DFT calculations to predict electrophilic sites on the oxadiazole ring.

- Cross-reference with structurally similar compounds (e.g., pyrazole derivatives) to identify reactivity trends .

Properties

Molecular Formula |

C7H12ClN3O3 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C7H11N3O3.ClH/c1-4-6(10-13-9-4)3-5(8)7(11)12-2;/h5H,3,8H2,1-2H3;1H |

InChI Key |

GYMFSFCZABCDBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NON=C1CC(C(=O)OC)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.